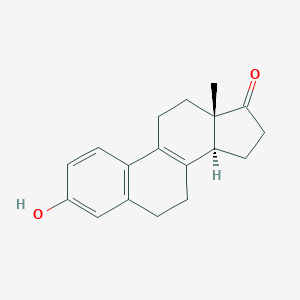

8,9-Dehydroestrone

Description

Nomenclature and Chemical Context of 8,9-Dehydroestrone

This compound, also known by synonyms such as Δ⁸-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a steroid hormone characterized by its core estrane (B1239764) structure. Its defining feature is a double bond located between the carbon atoms at positions 8 and 9 of the steroid ring system, distinguishing it from estrone (B1671321), which lacks this unsaturation.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Δ⁸-estrone, estra-1,3,5(10),8-tetraen-3-ol-17-one, 8-Dehydroestrone, 8-Isoequilin |

| CAS Number | 474-87-3 |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| Melting Point | 225.00 °C |

| IUPAC Name | (13S,14S)-3-Hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

| SMILES | C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |

This compound is closely related to other estrogens such as estrone, equilin (B196234), and equilenin (B1671562) wikipedia.orgsimsonpharma.com. It is also recognized as a metabolite of estradiol (B170435) and estrone sulfate (B86663) biosynth.com. The compound exists in various forms, including its sodium sulfate salt, which is relevant to its presence in pharmaceutical preparations nih.govchemicalbook.com.

Occurrence and Derivation within Conjugated Estrogens

This compound is a naturally occurring estrogen found in horses wikipedia.org. Its most significant occurrence in human medicine is as a component of conjugated equine estrogens (CEE), commonly known by the brand name Premarin® wikipedia.orgregulations.govregulations.gov. In CEE, it is typically found as its 3-sulfate ester sodium salt wikipedia.orggoogle.com. This specific form constitutes a minor but notable percentage of the total estrogenic compounds within CEE, estimated to be around 3.5% to 5% wikipedia.orgregulations.govregulations.gov.

Structure

3D Structure

Properties

IUPAC Name |

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197125 | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-87-3, 2911-90-2 | |

| Record name | 8,9-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,9-Dehydroestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta8-Dehydraestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-DEHYDROESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 8,9 Dehydroestrone

Synthetic Pathways and Precursors of 8,9-Dehydroestrone

This compound, also known as Δ⁸-estrone, is a naturally occurring estrogen found in horses and is structurally related to estrone (B1671321) wikipedia.org. Its synthesis can be achieved through various chemical routes, often involving modifications of estrone or related steroid intermediates. One described synthetic pathway involves the selective hydrogenation of δ1,3,5(10),8,14-estrapentaen-3-ol-17-one to yield d,l-8-dehydroestrone chemicalbook.in. Another approach involves the synthesis of 9(11)-dehydroestrone 3-methyl ether, which can serve as a precursor for further derivatization into this compound analogues google.com. Research has also reported the synthesis of this compound itself, as well as its 3-methoxy derivative acs.org. A specific process can yield a dehydration product that includes this compound methyl ether as a minor component (approximately 5%) google.com. The synthesis often begins with precursors that build the steroid skeleton, such as those derived from benzaldehyde (B42025) and tetralone derivatives, which are then subjected to cyclization and functional group transformations chemicalbook.ingoogle.comacs.org.

Formation of this compound Sulfate (B86663)

The formation of this compound sulfate involves the addition of a sulfate group to the this compound molecule, typically at the 3-hydroxyl position ontosight.aiontosight.ai. This sulfated metabolite is a significant form in which estrogens are found and transported in biological systems.

Chemoselective Sulfation Processes

The sulfation of this compound can be accomplished through both enzymatic and chemical methods. Enzymatic synthesis utilizes the sulfotransferase family of enzymes, which catalyze the transfer of a sulfate group to the steroid nucleus ontosight.ai. Chemically, sulfation can be achieved using various sulfating agents. Processes described in patents involve the use of sulfur trioxide complexes, such as SO₃-pyridine, in reactions with estrogen salts, including ∆this compound, to produce the corresponding sulfates googleapis.comgoogle.com. These chemical methods aim for efficient synthesis and isolation of the alkali metal salts of this compound sulfate googleapis.comgoogle.com.

Impact of Sulfation on Biological Activity and Solubility

Sulfation significantly alters the physicochemical properties of this compound. The addition of a sulfate group substantially increases the compound's water solubility compared to its unconjugated form ontosight.aiontosight.ai. This enhanced solubility is critical for the transport and distribution of the hormone within the body. While sulfation generally renders the steroid less biologically active in its conjugated form, it acts as a pro-hormone or a storage mechanism. The sulfate ester can be cleaved by sulfatase enzymes in target tissues, releasing the active unconjugated steroid ontosight.aiontosight.ai.

Synthesis of Catechol Metabolites

This compound can undergo metabolic transformation to form catechol metabolites, specifically 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone acs.orgnih.gov. These hydroxylated derivatives are of particular interest due to their potential role in estrogen metabolism and their implications in cellular processes nih.gov.

2-Hydroxy-8,9-Dehydroestrone Synthesis

The synthesis of 2-hydroxy-8,9-dehydroestrone has been detailed in scientific literature acs.orgnih.gov. Research pathways involve multi-step chemical syntheses starting from appropriate precursors. For instance, a reported synthesis begins with 6,7-dimethoxy-1-tetralone, which is subjected to a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent chemical modifications to construct the steroid nucleus and introduce the hydroxyl group at the C2 position acs.org. Studies indicate that in biological systems, this compound is preferentially converted to the 2-hydroxylated metabolite over the 4-hydroxylated form, with a reported ratio of approximately 6:1 in rat liver microsome incubations nih.gov.

4-Hydroxy-8,9-Dehydroestrone Synthesis

Similarly, the synthesis of 4-hydroxy-8,9-dehydroestrone has been achieved through targeted chemical routes acs.orgnih.gov. A common synthetic strategy involves starting materials such as 2,3-dimethoxybenzaldehyde. This precursor undergoes a sequence of reactions, including the formation of a butenoic acid derivative, hydrogenation, cyclization to form a tetralone intermediate, and further chemical transformations to yield the desired 4-hydroxy-8,9-dehydroestrone acs.org. Unlike its 2-hydroxy counterpart, 4-hydroxy-8,9-dehydroestrone has been observed to remain stable under physiological conditions without undergoing isomerization nih.gov.

Generation of Related Dehydroestrone Derivatives (e.g., this compound methyl ether)

The synthesis and derivatization of this compound are crucial for understanding its chemical properties and exploring its potential applications. A significant area of research involves the preparation of its methyl ether derivative, this compound methyl ether. This process typically involves the methylation of the phenolic hydroxyl group at the C3 position of this compound.

Research has explored various methods for achieving this transformation. One approach involves the use of methyl iodide in the presence of a base, such as sodium hydroxide, often facilitated by extractive alkylation. In this technique, the estrogen is dissolved in an aqueous base and then extracted into an organic solvent (like methylene (B1212753) chloride) as an ion pair with a quaternary ammonium (B1175870) salt (e.g., tetrahexylammonium (B1222370) ion). The subsequent reaction with methyl iodide in this organic phase leads to the formation of the methyl ether nih.gov. This method has been shown to be effective for quantitative preparation of estrogen methyl ethers, including estrone and estradiol (B170435) nih.gov.

Another study mentions the preparation of 9(11)-dehydroestrone 3-methyl ether through a multi-step synthesis starting from 2-methyl,4-methoxy benzaldehyde google.com. While this specific pathway does not directly start from this compound, it highlights the common practice of methylating the C3 hydroxyl group in steroid synthesis.

Furthermore, the synthesis of this compound itself has been described, with subsequent isolation of its methyl ether as a minor product (approximately 5%) alongside the main product, 9(11)-dehydroestrone methyl ether, from a dehydration reaction google.com. This suggests that while direct methylation of this compound is a primary route, its methyl ether can also arise as a byproduct in related synthetic pathways involving dehydroestrone structures.

The methylation of the phenolic hydroxyl group is a fundamental derivatization strategy for estrogens, often employed to protect the phenol (B47542) or to alter the compound's pharmacokinetic properties. For this compound, the formation of the methyl ether is a key step in generating derivatives that can be further studied or utilized in various chemical and biological investigations.

Data Table: Methylation of Estrogens

The following table summarizes general methylation strategies applicable to estrogens, including those that could be employed for this compound.

| Reaction Type | Reagents | Conditions | Product Type | Notes |

| Extractive Alkylation | Methyl iodide, Tetrahexylammonium hydroxide, Sodium hydroxide | Aqueous base, Methylene chloride solvent | 3-O-Methyl ethers | Quantitative preparation of estrogen methyl ethers. Effective for estrone and estradiol. Can be adapted for other estrogens. nih.gov |

| Direct Methylation | Methyl iodide, Base (e.g., K₂CO₃, NaH) | Various organic solvents (e.g., DMF, THF) | 3-O-Methyl ethers | Standard method for ether formation. Requires careful control of reaction conditions to ensure regioselectivity. |

| Synthesis Byproduct | Not directly applicable (formed during other reactions) | Dehydration reactions, specific cyclizations | 3-O-Methyl ethers (e.g., 9(11)-dehydroestrone methyl ether) | Can be isolated as a minor product in syntheses involving related dehydroestrone structures. google.com |

| Methylation of Phenols | Dimethyl sulfate, Aqueous alkaline solution | Base-catalyzed reaction | Phenolic methyl ethers | A general method for methylating phenols, applicable to the 3-hydroxyl group of estrogens. google.com |

Compound List:

this compound

this compound methyl ether

9(11)-Dehydroestrone methyl ether

Estrone

Estradiol

Estriol

Metabolism and Biotransformation of 8,9 Dehydroestrone

Reductive Metabolism to 17β-Hydroxyl Derivatives

The primary reductive pathway for 8,9-dehydroestrone involves the conversion of its 17-keto group into a hydroxyl group, leading to the formation of pharmacologically active metabolites.

This compound serves as a precursor to its more potent 17β-hydroxylated metabolite, 8,9-dehydro-17β-estradiol. wikipedia.orgwikipedia.org This conversion is analogous to the metabolic reduction of estrone (B1671321) to 17β-estradiol. wikipedia.orgwikipedia.org Studies have shown that after administration, this compound sulfate (B86663) is metabolized to its 17β-form in at least a 1:1 ratio, indicating this is a significant metabolic step. nih.govoup.com This biotransformation is critical as 8,9-dehydro-17β-estradiol is considered an important active metabolite. wikipedia.orgwikipedia.org

While the formation of the 17β-epimer is well-established, the potential for conversion to 8,9-dehydro-17α-estradiol is also recognized. It is considered likely that 8,9-dehydro-17α-estradiol is present in conjugated estrogen formulations, but as of now, it has not been definitively identified. wikipedia.org

Oxidative Metabolism and Catechol Formation

Oxidative metabolism, particularly hydroxylation, is a key pathway for this compound, leading to the formation of catechol estrogens. This process is primarily mediated by microsomal enzyme systems.

The enzymatic hydroxylation of this compound is carried out by microsomal systems, such as those found in the liver. nih.gov Cytochrome P450 (CYP) enzymes are the major catalysts responsible for the NADPH-dependent oxidative metabolism of endogenous estrogens. oup.comoup.com In laboratory studies using rat liver microsomes, this compound is metabolized into its catechol derivatives, 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. nih.gov These catechols can be further oxidized to form reactive o-quinones. nih.gov

The hydroxylation of this compound exhibits a distinct regioselectivity. Studies with rat liver microsomes have demonstrated a clear preference for hydroxylation at the C-2 position over the C-4 position. nih.gov The metabolic conversion shows that 2-hydroxylation is the primary pathway, occurring at a significantly higher rate than 4-hydroxylation. nih.gov

Table 1: Regioselectivity of this compound Hydroxylation by Rat Liver Microsomes

| Metabolite | Position of Hydroxylation | Formation Ratio |

|---|---|---|

| 2-Hydroxy-8,9-dehydroestrone | C-2 | 6 |

| 4-Hydroxy-8,9-dehydroestrone | C-4 | 1 |

This table is based on the finding that the ratio of 2-hydroxy-8,9-dehydroestrone to 4-hydroxy-8,9-dehydroestrone formation was 6:1. nih.gov

Under physiological conditions, the resulting catechol metabolites show different stability. 2-Hydroxy-8,9-dehydroestrone can isomerize to form the more stable 2-hydroxyequilenin catechol, whereas 4-hydroxy-8,9-dehydroestrone is found to be stable under similar conditions. nih.gov

Conjugation Reactions of Metabolites

Following the formation of catechol metabolites and their subsequent oxidation to o-quinones, these reactive intermediates undergo conjugation reactions. A primary pathway for this is the reaction with glutathione (B108866) (GSH). Both 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone, after being oxidized to their respective o-quinones by enzymes like tyrosinase or microsomal systems, react with GSH. nih.govacs.org This reaction leads to the formation of both mono-glutathione and di-glutathione conjugates. nih.govacs.org These conjugation reactions are a detoxification pathway, as the o-quinones could otherwise interact with other cellular components. acs.org

Table 2: Glutathione Conjugates of this compound Catechol Metabolites

| Catechol Precursor | Type of Conjugate |

|---|---|

| 2-Hydroxy-8,9-dehydroestrone-o-quinone | Mono-GSH Conjugate |

| 2-Hydroxy-8,9-dehydroestrone-o-quinone | Di-GSH Conjugate |

| 4-Hydroxy-8,9-dehydroestrone-o-quinone | Mono-GSH Conjugate |

| 4-Hydroxy-8,9-dehydroestrone-o-quinone | Di-GSH Conjugate |

Glutathione Conjugation of o-Quinones (e.g., mono- and di-GSH conjugates)

The metabolism of this compound proceeds through the formation of catechol intermediates, namely 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. nih.gov These catechols can be oxidized, either by enzymes like tyrosinase or within preclinical models such as rat liver microsomes, to form highly reactive ortho-quinones (o-quinones). nih.gov

These electrophilic o-quinones readily react with the nucleophilic thiol group of glutathione (GSH), a key cellular antioxidant. gdx.netresearchgate.net This conjugation is a significant detoxification pathway. Research has shown that the o-quinones derived from both 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone react with GSH to yield a specific profile of conjugates. nih.gov For each catechol, the reaction produces one mono-glutathione conjugate (mono-GSH), where a single glutathione molecule attaches to the estrogen ring, and two di-glutathione conjugates (di-GSH), where two glutathione molecules are added. nih.gov This process is analogous to the bioactivation and conjugation of other catechol estrogens, such as 2-hydroxyestrone and 4-hydroxyestrone, which also form mono- and di-GSH adducts from their respective o-quinones. nih.gov

| Catechol Precursor | Reactive Intermediate | Types of GSH Conjugates Formed |

|---|---|---|

| 2-hydroxy-8,9-dehydroestrone | 2,3-o-quinone | One mono-GSH conjugate, Two di-GSH conjugates |

| 4-hydroxy-8,9-dehydroestrone | 3,4-o-quinone | One mono-GSH conjugate, Two di-GSH conjugates |

Spontaneous Formation of Glutathione Conjugates

The conjugation of glutathione with reactive intermediates can occur non-enzymatically (spontaneously) or be catalyzed by enzymes such as glutathione S-transferases (GSTs). nih.govnih.gov In the case of this compound's metabolites, there is clear evidence for spontaneous conjugation.

Specifically, the behavior of 2-hydroxy-8,9-dehydroestrone has been described as more complex than its 4-hydroxy counterpart. nih.gov Studies have detected the formation of GSH conjugates from 2-hydroxy-8,9-dehydroestrone even in the absence of oxidative enzyme catalysis. nih.gov This indicates that the catechol itself, or a readily formed reactive intermediate, can directly react with GSH without enzymatic prompting. This non-enzymatic reaction highlights the high reactivity of the molecule and the crucial role of GSH in cellular protection against such electrophilic species. nih.govnih.gov

Isomerization Processes of Catechol Metabolites (e.g., to 2-hydroxyequilenin)

The catechol metabolites of this compound exhibit different chemical stabilities. Under physiological conditions, 2-hydroxy-8,9-dehydroestrone undergoes an isomerization process, transforming into 2-hydroxyequilenin. nih.gov This conversion results in the formation of the very stable 2-hydroxyequilenin catechol. nih.gov In contrast, 4-hydroxy-8,9-dehydroestrone is stable under similar conditions and does not undergo this isomerization. nih.gov This finding is significant because it distinguishes the metabolic fate of this compound from that of related equine estrogens like equilin (B196234), whose metabolites can form highly reactive and cytotoxic quinoids. nih.gov

| Catechol Metabolite | Stability under Physiological Conditions | Isomerization Product |

|---|---|---|

| 2-hydroxy-8,9-dehydroestrone | Unstable | 2-hydroxyequilenin |

| 4-hydroxy-8,9-dehydroestrone | Stable | None observed |

Pharmacokinetic Characterization in Preclinical Models

While detailed pharmacokinetic parameters for this compound in whole-animal preclinical models are not extensively documented in the cited literature, metabolic studies using preclinical systems like rat liver microsomes provide key insights into its biotransformation. These in vitro models are crucial for characterizing metabolic pathways.

Incubations of this compound with rat liver microsomes demonstrate that the compound is primarily converted to its catechol metabolites. nih.gov The metabolic pathway favors 2-hydroxylation over 4-hydroxylation, with the formation of 2-hydroxy-8,9-dehydroestrone being six times greater than that of 4-hydroxy-8,9-dehydroestrone. nih.gov This preferential 2-hydroxylation pathway is consistent with the metabolism of endogenous estrogens. nih.gov Furthermore, a significant active metabolite of this compound is 8,9-dehydro-17β-estradiol, formed through the reduction of the 17-keto group. wikipedia.orgwikipedia.org

Environmental Degradation Pathways and Metabolite Formation (e.g., in soil microcosms)

The environmental fate of estrogens is a critical area of study due to their potential as endocrine-disrupting chemicals. Studies using soil microcosms, which are controlled laboratory systems that simulate a natural environment, have investigated the degradation of estrogen conjugates. mdpi.comnih.gov

In research on the breakdown of estrogen conjugates in agricultural soil, several B-ring unsaturated estrogens were tentatively identified as metabolites. usda.gov Among these was Δ-8,9-dehydroestrone sulfate (8,9-DHES), suggesting that environmental biotransformation pathways can lead to the formation of this compound from other estrogens present in the soil. usda.gov The identification of 8,9-DHES and related compounds like Δ-9,11-DHES and Δ-6,7-DHES was based on their mass spectrometry fragmentation patterns. usda.gov The formation of these metabolites indicates that dehydrogenation of the B-ring of the steroid is a potential environmental degradation pathway. usda.gov

| Parent Compound Class | Experimental System | Metabolites Formed |

|---|---|---|

| Estrogen Conjugates (e.g., E2-3G) | Agricultural Soil Microcosms | Δ-8,9-dehydroestrone sulfate (8,9-DHES) |

| Estrogen Conjugates (e.g., E2-3G) | Agricultural Soil Microcosms | Δ-9,11-dehydroestrone (DHES) |

| Estrogen Conjugates (e.g., E2-3G) | Agricultural Soil Microcosms | Δ-6,7-dehydroestrone (DHES) |

Molecular and Cellular Biological Activity of 8,9 Dehydroestrone

Estrogen Receptor (ER) Interactions and Binding Profiles

The interaction of 8,9-Dehydroestrone with estrogen receptors is a critical first step in its mechanism of action. This binding is characterized by specific affinities for the two main estrogen receptor subtypes, ERα and ERβ, which dictates its downstream effects.

This compound demonstrates a notable binding affinity for Estrogen Receptor Alpha (ERα). Studies quantifying this interaction report its relative binding affinity (RBA) as 19% compared to the reference ligand, 17β-estradiol (which is set at 100%). wikipedia.orgwikipedia.org This indicates a moderate but significant interaction with the ERα subtype.

The compound also binds to Estrogen Receptor Beta (ERβ). Its relative binding affinity for ERβ has been reported to be 32% compared to 17β-estradiol. wikipedia.orgwikipedia.org This suggests a somewhat higher preference for ERβ over ERα.

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|

| This compound | 19 | 32 |

Data sourced from studies measuring the displacement of radiolabeled estradiol (B170435) from human ERα and ERβ. The RBA of the reference ligand, 17β-estradiol, is set to 100%. wikipedia.orgwikipedia.org

When compared to major endogenous estrogens, this compound exhibits a distinct binding profile. 17β-estradiol, the most potent endogenous estrogen, binds with high and roughly equal affinity to both ERα and ERβ. wikipedia.org Estrone (B1671321), another endogenous estrogen, generally shows a lower binding affinity for both receptors compared to 17β-estradiol, with one study reporting RBAs of 4.0% for ERα and 3.5% for ERβ. wikipedia.org

This compound's affinity for both ERα (19%) and ERβ (32%) is considerably lower than that of 17β-estradiol but notably higher than that of estrone. wikipedia.orgwikipedia.orgwikipedia.org The presence of a double bond in the B-ring of this compound is thought to enhance van der Waals interactions with residues in the receptor's binding site, contributing to its differential binding affinity compared to saturated estrogens like estrone. nih.gov

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|

| 17β-estradiol | 100 | 100 |

| This compound | 19 | 32 |

| Estrone | ~4.0 - 16.4 | ~3.5 - 6.5 |

Binding affinities are relative to 17β-estradiol (set at 100%). Estrone values represent a range from different studies for comparison. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

The binding of a ligand to an estrogen receptor induces a specific conformational change in the receptor protein. bmbreports.orgnih.gov This structural alteration, particularly in the ligand-binding domain, is crucial as it dictates how the receptor interacts with other proteins, such as coactivators and corepressors. researchgate.netdntb.gov.ua The specific shape adopted by the receptor-ligand complex determines the nature and magnitude of the transcriptional response. researchgate.net

For this compound, studies have shown that it, along with other components of conjugated estrogens, is significantly less efficacious than 17β-estradiol in recruiting a range of cofactor peptides to ERα. oup.com This suggests that the conformational change induced by this compound is different from that induced by 17β-estradiol, leading to a distinct pattern of cofactor recruitment and subsequent modulation of gene expression. oup.com This differential recruitment is a key mechanism underlying the partial agonist activity of certain ligands.

Mechanisms of Estrogen Receptor Modulation and Signaling

The biological effects of this compound are a direct result of its ability to modulate estrogen receptor signaling pathways. Its distinct binding profile and the unique conformational changes it induces in the receptors lead to tissue-selective activities.

This compound functions as a selective estrogen receptor modulator, exhibiting a mix of agonistic and partial agonistic activities that are tissue-dependent. researchgate.netmdedge.comtransfemscience.org This means it can act as a full estrogen agonist in some tissues while having weaker or different effects in others. mdedge.comnih.gov

Research has demonstrated that this compound sulfate (B86663) is a potent estrogen agonist in the brain, effectively suppressing vasomotor symptoms (hot flushes) in postmenopausal women to a degree comparable to a much higher dose of estrone sulfate. mdedge.comnih.gov It also shows significant agonistic activity in bone, where it suppresses bone resorption markers. researchgate.netnih.gov

In contrast, it acts as a weak estrogen agonist in the liver. mdedge.com At doses effective for neuroendocrine and bone parameters, it does not significantly modify cholesterol levels and causes only marginal increases in serum globulins like sex hormone-binding globulin (SHBG), parameters that are typically affected by estrogens acting on the liver. transfemscience.orgnih.gov

Differential Recruitment of Coregulatory Proteins (Coactivators/Corepressors) to ER Ligand Binding Domain

The biological action of estrogens is mediated by estrogen receptors (ERs), which modulate gene transcription through the recruitment of coregulatory proteins. The specific conformation adopted by the ER ligand-binding domain (LBD) upon binding an estrogen determines the profile of recruited coactivators and corepressors, leading to tissue-selective effects. researchgate.net

Studies comparing the components of conjugated equine estrogens (CEE) demonstrate that this compound exhibits a distinct pattern of coregulator recruitment compared to the primary human estrogen, 17β-estradiol. nih.govoup.com When bound to the ERα-LBD, this compound, along with other CEE components like estrone and equilin (B196234), is significantly less effective than 17β-estradiol at recruiting a range of coactivator peptides. nih.govresearchgate.net This suggests that this compound functions as a partial agonist in the context of receptor-cofactor interactions. nih.gov

Specifically, research has shown reduced efficacy in the recruitment of several key coactivators, including members of the steroid receptor coactivator (SRC) family and other important proteins like CBP, p300, and DRIP 205. nih.govresearchgate.net This differential recruitment profile is fundamental to its unique pharmacological character, distinguishing its cellular actions from those of 17β-estradiol.

Table 1: Comparative Efficacy of this compound in Recruiting Coactivator Peptides to ERα-LBD This table is generated based on data indicating that this compound acts as a partial agonist compared to 17β-estradiol.

| Coactivator Peptide | Relative Recruitment Efficacy by this compound (Compared to 17β-estradiol) | Reference |

|---|---|---|

| Steroid Receptor Coactivator (SRC)-2 I | Less Efficacious | nih.govoup.com |

| Peroxisome proliferator-activated receptor-γ coactivator-1b II | Less Efficacious | nih.govoup.com |

| Modulator of nongenomic action of estrogen receptor (MNAR) II | Less Efficacious | nih.govoup.com |

| Vitamin D receptor-interacting protein (DRIP) 205 II | Less Efficacious | nih.govoup.com |

| p300 I | Less Efficacious | nih.govoup.com |

| CREB-binding protein (CBP) I | Less Efficacious | nih.govoup.com |

| Nuclear receptor-interacting protein (NRIP) 1 II | Less Efficacious | nih.govoup.com |

Modulation of Estrogen-Responsive Gene Expression

The differential recruitment of coregulators by the this compound-ER complex directly translates to a distinct modulation of estrogen-responsive genes. This leads to a profile of tissue-selective activity. nih.govwikipedia.org Clinical observations have shown that this compound sulfate can effectively suppress vasomotor symptoms, a classic estrogenic response, yet it does not significantly alter certain metabolic parameters like total cholesterol, which are also influenced by estrogens. nih.govtransfemscience.org

In breast cancer cell models, combinations of estrogens that include this compound, when paired with a selective estrogen receptor modulator (SERM) like bazedoxifene, can attenuate the expression of specific clusters of estrogen-responsive genes related to cell proliferation and the cell cycle. nih.gov This highlights the modulatory, rather than purely agonistic, nature of this compound on gene expression. These findings support the concept that this compound is an active estrogen with a distinct pharmacological profile that results in significant clinical activity in some tissues (e.g., for neuroendocrine and bone preservation parameters) while displaying limited efficacy in others. nih.gov

Non-Genomic Signaling Considerations

Beyond the classical genomic pathway that involves direct DNA binding and gene regulation, estrogens can also elicit rapid, non-genomic effects. wikipedia.orgnih.gov These actions are often initiated by membrane-associated estrogen receptors and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. wikipedia.orgbvsalud.org

The ability of this compound to participate in non-genomic signaling is suggested by its differential interaction with coregulatory proteins. Notably, it is less effective than 17β-estradiol in recruiting the "modulator of nongenomic action of estrogen receptor" (MNAR). nih.govoup.com This specific finding implies that the non-genomic signaling profile of this compound is likely distinct from that of 17β-estradiol, contributing further to its unique biological signature.

Neurobiological Activities and Mechanisms

A significant area of research on this compound has focused on its effects within the central nervous system, revealing potent neuroprotective activities.

Neuroprotective Efficacy Against β-Amyloid-Induced Neuronal Damage

Studies have identified this compound as a key neuroprotective component within conjugated equine estrogens. mdpi.com It has demonstrated significant efficacy in protecting neurons from damage induced by neurotoxic insults, including excitotoxicity from glutamate (B1630785) and, notably, from the β-amyloid peptide associated with Alzheimer's disease. mdpi.comnih.govnih.gov Research shows that this compound can protect against the degradation of neuronal plasma membrane integrity caused by exposure to the β-amyloid25–35 fragment. nih.gov

Impact on Intracellular ATP Levels

One of the critical mechanisms underlying the neurotoxicity of β-amyloid is the disruption of cellular energy metabolism, leading to a decline in intracellular adenosine (B11128) triphosphate (ATP) levels. nih.gov this compound has been shown to be particularly effective at counteracting this effect. mdpi.comnih.gov In cultured primary basal forebrain neurons exposed to β-amyloid25–35, pretreatment with this compound significantly protected the cells against the subsequent decline in intracellular ATP. nih.gov This protective action on cellular energy is a key component of its neuroprotective profile. mdpi.comnih.gov

Table 2: Neuroprotective Effect of this compound on Intracellular ATP Levels in the Presence of β-Amyloid25–35 This table is a representation of findings from in vitro studies on primary basal forebrain neurons.

| Treatment Group | Effect on Intracellular ATP Levels | Reference |

|---|---|---|

| Control (no toxin) | Baseline ATP levels | nih.gov |

| β-Amyloid25–35 Alone | Significant decline in ATP | nih.gov |

| This compound + β-Amyloid25–35 | Significant protection against ATP decline | nih.gov |

Protection of Mitochondrial Function

The maintenance of intracellular ATP levels is intrinsically linked to the health and function of mitochondria, the primary sites of cellular energy production. nih.govaimspress.com The ability of this compound to preserve ATP levels in the face of β-amyloid-induced stress is indicative of its capacity to protect mitochondrial function. nih.gov Studies have explicitly concluded that this compound is neuroprotective against the decline in mitochondrial function induced by β-amyloid. nih.gov By preserving mitochondrial integrity and bioenergetics, this compound helps maintain neuronal viability under conditions of neurodegenerative stress. mdpi.comnih.gov

Neuroprotective Efficacy Against Excitotoxic Glutamate Damage

This compound has demonstrated significant neuroprotective capabilities against neuronal damage induced by glutamate excitotoxicity. oup.comnih.gov Research indicates that this naturally occurring estrogen, found in horses, is effective in safeguarding neurons from the detrimental effects of excessive glutamate, a key factor in various neurodegenerative conditions. wikipedia.orgmdpi.com Studies have shown that pretreatment with this compound can significantly reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, from neurons exposed to toxic levels of glutamate. nih.govmdpi.com

A primary mechanism through which this compound exerts its neuroprotective effects is by preserving the integrity of the neuronal plasma membrane. nih.gov In the face of excitotoxic insults from glutamate, the structural integrity of the neuronal membrane is compromised, leading to cell death. d-nb.info

In vitro studies on basal forebrain neurons have quantified this protective effect. When these neurons were exposed to excitotoxic concentrations of glutamate, there was a substantial release of LDH, indicating widespread membrane damage. However, neurons pretreated with this compound showed a statistically significant reduction in LDH release. nih.gov This demonstrates the compound's ability to maintain the structural barrier of the neuronal membrane against excitotoxic stress. nih.gov Along with other estrogens like 17α-estradiol, 17β-estradiol, and equilin, this compound has been identified as a key component that is significantly neuroprotective in reducing neuronal plasma membrane damage caused by glutamate. nih.gov

| Treatment | LDH Release (% of Glutamate Alone Group) | Statistical Significance (p-value) |

|---|---|---|

| Glutamate Alone | 100.00 ± 2.89 | N/A |

| This compound | Not explicitly quantified alone but grouped with other protective estrogens | P < 0.01 compared to glutamate alone |

Neurotrophic Effects (e.g., promotion of neurite outgrowth)

Beyond its neuroprotective role, this compound also exhibits neurotrophic properties, actively promoting the growth and development of neurons. nih.gov Specifically, research has identified it, alongside 17β-estradiol and equilin, as being effective in promoting neurite outgrowth. nih.gov This process is fundamental for establishing neuronal connectivity and is crucial for both brain development and repair following injury. The ability to foster neurite extension suggests that this compound could play a role in enhancing neuronal plasticity and resilience.

Synergistic Neuroprotective Effects with Other Estrogens

The neuroprotective capacity of this compound can be enhanced when used in combination with other estrogens. nih.gov Studies investigating the co-administration of select neuroprotective estrogens have found that these combinations can exert greater efficacy against neurotoxic insults than individual estrogens alone. nih.gov

Specifically, when this compound was administered with 17β-estradiol and equilin, the combination showed a greater neuroprotective effect in cultured neurons. nih.gov This suggests a synergistic relationship where the combined action of these estrogens is more effective at preserving neuronal viability and function than the sum of their individual effects. nih.gov This synergistic action may be due to the estrogens targeting multiple pathways involved in neuronal cell death or reaching a therapeutic threshold concentration more effectively when combined. nih.gov

Selectivity in Biological System Modulation

This compound demonstrates a distinct profile of activity, showing significant effects on certain biological systems while having minimal impact on others, a characteristic known as tissue selectivity. oup.comnih.gov

Modulation of Neuroendocrine Parameters (e.g., gonadotropin secretion)

Clinical studies in postmenopausal women have shown that this compound sulfate significantly suppresses the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH). oup.comnih.gov This effect was found to be comparable to that observed with a much higher dose of estrone sulfate, highlighting the potency of this compound in modulating the neuroendocrine system. oup.comresearchgate.net This suppression of gonadotropins is a key indicator of central estrogenic activity. oup.com

| Parameter | Effect of this compound Sulfate |

|---|---|

| Follicle-Stimulating Hormone (FSH) | Significantly suppressed |

| Luteinizing Hormone (LH) | Significantly suppressed |

| N-telopeptide (Bone Resorption Marker) | ~40% suppression at 8 weeks |

Effects on Bone Resorption Markers and Preservation

In addition to its neuroendocrine effects, this compound has a notable impact on bone metabolism. oup.comnih.gov Clinical research has demonstrated that it effectively suppresses markers of bone resorption. researchgate.net Specifically, treatment with this compound sulfate resulted in a 40% suppression of urinary N-telopeptide, a key marker for bone resorption, after 8 weeks of treatment in postmenopausal women. oup.comnih.gov This level of suppression was similar to that achieved with a significantly higher dose of estrone sulfate, indicating a potent effect on bone preservation. oup.comresearchgate.net This suggests a positive influence on maintaining skeletal health by slowing the rate of bone breakdown. researchgate.net

Differential Activity in Various Peripheral Parameters

This compound sulfate (Δ⁸,⁹-DHES), a component of conjugated equine estrogens, demonstrates a distinct pharmacological profile characterized by tissue-selective activity. nih.govnih.gov Clinical studies in postmenopausal women have revealed that it exerts significant estrogenic effects on certain parameters while having minimal to no impact on others that are typically affected by classical estrogens. nih.govnih.gov This unique profile positions Δ⁸,⁹-DHES as a notable member of a class of centrally active molecules with selective peripheral tissue effects. nih.govbvsalud.org

One of the most pronounced effects of Δ⁸,⁹-DHES is on vasomotor symptoms. nih.gov Studies have shown a significant and sustained suppression of the number, severity, and total score of hot flushes, achieving over 95% suppression. nih.govresearchgate.net This level of activity is comparable to that of a much higher dose of estrone sulfate. nih.gov

In terms of bone metabolism, Δ⁸,⁹-DHES has a positive effect on bone preservation. nih.gov It has been shown to significantly suppress the urinary excretion of N-telopeptide, a marker for bone resorption. nih.govresearchgate.net A 40% suppression was observed, similar to that seen with higher doses of estrone sulfate, indicating a potent effect on bone. nih.gov

Regarding neuroendocrine parameters, Δ⁸,⁹-DHES significantly suppresses the secretion of gonadotropins, specifically Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). nih.gov The level of suppression was found to be similar to that observed with estrone sulfate. nih.gov

However, the activity of Δ⁸,⁹-DHES on other peripheral parameters is notably limited. At the doses tested, it did not significantly modify lipid profiles, including total cholesterol, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol. nih.govtransfemscience.org Furthermore, it showed only marginal increases in serum globulins such as sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), suggesting limited hepatic interaction. nih.govresearchgate.net This dissociation between its effects on vasomotor symptoms and bone and its lack of activity on lipids and certain globulins highlights its tissue selectivity. nih.govresearchgate.net

Table 1: Differential Activity of this compound Sulfate in Peripheral Parameters

| Parameter | Observed Effect | Finding | Citation |

| Vasomotor Symptoms | |||

| Hot Flush Number | Significant Suppression | Reduced by 98.2% from baseline after 84 days. | researchgate.net |

| Hot Flush Severity | Significant Suppression | Mean score reduced from 1.71 to 0.10 after 84 days. | researchgate.net |

| Hot Flush Total Score | Significant Suppression | Reduced from 13.75 to 0.1 after 84 days. | researchgate.net |

| Bone Metabolism | |||

| Bone Resorption (N-telopeptide) | Significant Suppression | Urinary excretion suppressed by 40% at 8 weeks. | nih.gov |

| Neuroendocrine Function | |||

| Gonadotropins (FSH & LH) | Significant Suppression | Suppression similar to that of estrone sulfate. | nih.gov |

| Lipid Profile | |||

| Total Cholesterol | No Significant Change | Not significantly modified during the study period. | nih.govtransfemscience.org |

| LDL Cholesterol | No Significant Change | Not significantly modified during the study period. | nih.govtransfemscience.org |

| HDL Cholesterol | No Significant Change | Not significantly modified during the study period. | nih.govtransfemscience.org |

| Serum Globulins | |||

| Sex Hormone-Binding Globulin (SHBG) | Marginal Increase | Showed only marginal increases. | nih.gov |

| Corticosteroid-Binding Globulin (CBG) | Marginal Increase | Showed only marginal increases. | nih.gov |

Antioxidant and Radical Scavenging Properties of Derivatives

Derivatives of this compound exhibit potent antioxidant and radical scavenging properties, in some cases exceeding the activity of their parent compounds. researchgate.net These compounds, sometimes referred to as "scavestrogens," are effective scavengers of free oxygen radicals. researchgate.net Their antioxidant activity has been investigated in various in vitro models, demonstrating their ability to inhibit iron-dependent lipid peroxidation and directly interfere with the chemistry of iron redox reactions. researchgate.netresearchgate.net

Specifically, Δ⁸,⁹-dehydro estrogens can drastically inhibit the formation of superoxide (B77818) anion radicals. researchgate.net This enhanced antioxidant capacity is attributed to the additional double bond in the steroid's basic structure. researchgate.net For example, Δ⁸-estrone demonstrated high relative antioxidant potency in protecting low-density lipoprotein (LDL) from oxidative damage. nih.gov

Research into the metabolites of this compound has further illuminated its antioxidant potential. The catechol metabolites, 4-hydroxy-8,9-dehydroestrone and 2-hydroxy-8,9-dehydroestrone, are of particular interest. acs.org These catechols can be oxidized by enzymes like tyrosinase or by rat liver microsomes to form o-quinones. acs.org These resulting o-quinones are reactive species that can interact with biological molecules. acs.org The behavior of 2-hydroxy-8,9-dehydroestrone is noted to be more complex, as its resulting glutathione (B108866) (GSH) conjugates can be detected even without enzymatic oxidation. acs.org This suggests a multifaceted mechanism of action for its antioxidant and pro-oxidant activities.

Studies have identified several specific Δ⁸,⁹-dehydro derivatives of estradiol, such as J811, J861, J835, and J851, which not only possess the antioxidant activities of the parent molecules but also uniquely alter iron redox chemistry and inhibit superoxide anion radical formation. researchgate.net The derivative 14α,15α-methylene-8-dehydro-17α-estradiol (J861) has been specifically studied for its antioxidative effect in the liver of cholesterol-fed rabbits. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 8,9 Dehydroestrone

Influence of Substituent Groups (e.g., 17β-Hydroxyl) on Receptor Affinity

The presence and stereochemistry of substituent groups, particularly the hydroxyl group at the C17 position, are critical determinants of receptor affinity. Estrogens featuring a 17β-hydroxyl group generally exhibit higher relative affinities for estrogen receptors compared to their ketone analogs nih.gov. For instance, the 17β-hydroxyl group in 17β-estradiol forms a crucial hydrogen bond with the histidine residue at position 524 (His 524) in the ERα binding site nih.gov. This hydroxyl group acts as a hydrogen bond donor, a feature identified as important for ER binding u-tokyo.ac.jpnih.gov. The metabolic conversion of Δ8-estrone to the more potent Δ8-17β-estradiol, which possesses a 17β-hydroxyl group, demonstrates the increased affinity associated with this functionalization capes.gov.br.

Quantitative Structure-Activity Relationship (QSAR) for ER Subtype Binding

Compound List

8,9-Dehydroestrone

17β-estradiol

17α-estradiol

17α-dihydroequilin

17β-dihydroequilin

17α-dihydroequilenin

17β-dihydroequilenin

Δ8-estrone

Δ8-17β-estradiol

Δthis compound sulfate (B86663)

Analytical Methodologies for 8,9 Dehydroestrone and Its Metabolites in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 8,9-dehydroestrone and its metabolites from other structurally similar steroids, a necessary step for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of estrogens, including this compound. In one method, after acid hydrolysis to liberate the 3-phenolic estrogens and derivatization to form dansyl derivatives, separation is achieved on an adsorption column with fluorometric detection. For estrogens with a 17-keto group, a prior reduction step to the corresponding 17β-hydroxyl derivatives using sodium borohydride (B1222165) is necessary for chromatographic resolution. Mobile phases combining 2-propanol and n-heptane have been found effective. researchgate.net

A combination of HPLC with tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous analysis of multiple estrogens. nih.gov One such method utilized a Waters 2690 HPLC system with a Waters Xterra™ MS C18 column (3.5 μm, 2.1×100 mm). The mobile phase consisted of a gradient of aqueous acetonitrile (B52724), which allowed for the successful separation of seven different estrogens, including this compound. nih.gov This highlights HPLC's role not just in isolation but also as a critical component of more complex analytical systems for comprehensive estrogen profiling.

The separation of steroidal isomers presents a significant analytical challenge. Ultra-High Performance Liquid Chromatography (UHPLC), with its use of sub-2 µm particle columns, offers enhanced speed, sensitivity, and resolution compared to traditional HPLC, making it ideal for this purpose. researchgate.net

A key challenge in the analysis of conjugated estrogens is the resolution of the isomers equilin (B196234) sulfate (B86663) and Δ⁸,⁹-dehydroestrone sulfate. nih.gov Standard C18 columns often fail to separate these compounds. nih.gov Research has shown that while phenyl-bonded silica (B1680970) phases can achieve partial separation, carbon-based stationary phases, such as graphitic carbon-coated zirconia (Zr-CARB) and porous graphitic carbon (Hypercarb), provide baseline separation. nih.gov Specifically, a resolution of 1.5 was achieved on a diphenyl phase, while resolutions routinely exceeded three on Zr-CARB and were as high as 19 on a Hypercarb column. nih.gov

For broader steroid profiling, various UHPLC columns have been evaluated. In one study, four different stationary phases (Acquity BEH C18, Acquity BEH Shield C18, Acquity BEH phenyl, and Acquity CSH Fluorophenyl) were assessed for their ability to resolve multiple steroid hormones. nih.govau.dk The CSH Fluoro-Phenyl column, in particular, has demonstrated improved peak shape and separation for steroid isomers. au.dk The optimization of mobile phases, often consisting of gradients of water and acetonitrile with additives like formic acid, is also crucial for achieving the desired separation. au.dk

Table 1: UHPLC Columns for Steroid Isomer Separation

| Column Stationary Phase | Particle Size (μm) | Dimensions (mm) | Key Application/Finding | Reference |

| Acquity UPLC BEH C18 | 1.7 | 2.1 × 150 | Optimized for general steroid analysis in conjugated estrogen products. | nih.gov |

| Acquity BEH Shield C18 | 1.7 | 2.1 × 150 | Assessed for resolution of equilin sulfate and Δ⁸,⁹-dehydroestrone sulfate. | nih.gov |

| Acquity BEH Phenyl | 1.7 | 2.1 × 150 | Assessed for resolution of equilin sulfate and Δ⁸,⁹-dehydroestrone sulfate. | nih.gov |

| Acquity CSH Fluorophenyl | 1.7 | 2.1 × 150 | Assessed for resolution of equilin sulfate and Δ⁸,⁹-dehydroestrone sulfate. | nih.gov |

| Diphenyl | - | - | Achieved partial separation (resolution of 1.5) of equilin and this compound isomers. | nih.gov |

| Zr-CARB (Graphitic Carbon-Coated Zirconia) | - | - | Achieved baseline separation (resolution > 3) of equilin and this compound isomers. | nih.gov |

| Hypercarb (Porous Graphitic Carbon) | - | - | Achieved high-resolution separation (resolution up to 19) of equilin and this compound isomers. | nih.gov |

| Viridis CSH Fluoro-Phenyl | 1.7 | 2.1 x 100 | Showed improved peak shape for steroid hormone separation compared to BEH columns. | au.dk |

This table is based on data from the text and is for illustrative purposes.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the sensitive and specific detection, quantification, and structural analysis of this compound and its metabolites. ontosight.ai

LC-MS is a cornerstone technique for the analysis of conjugated estrogens. It has been successfully employed to resolve and identify isomers like equilin sulfate and Δ⁸,⁹-dehydroestrone sulfate, which are challenging to separate using chromatography alone. nih.gov The development of robust LC-MS methods is crucial for the chemical characterization of complex estrogen mixtures. nih.gov

In a comprehensive analysis of conjugated estrogen tablets, an LC-MS method was developed using a high-resolution mass spectrometer. This allowed for the identification of 60 different steroidal components based on their exact mass-to-charge ratio (m/z) and product ion spectra. researchgate.net For sample preparation, solid-phase extraction (SPE) with C18 cartridges is often used to isolate the conjugated estrogens before analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it the preferred method for many applications. By selecting a specific precursor ion and monitoring its characteristic product ions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify analytes even in complex matrices. google.com

This technique has been instrumental in studying the degradation and metabolism of estrogen conjugates. For instance, in an agricultural soil study, LC-MS/MS was used to identify and quantify degradation products of estrogen conjugates. usda.gov The collision-induced dissociation (CID) spectra obtained from tandem mass spectrometry were crucial for proposing the structures of new metabolites, such as ring B unsaturated estrogens like this compound sulfate. usda.gov The fragmentation pathways observed in negative ion electrospray tandem mass spectrometry can help in the unambiguous identification of estrogen isomers. acs.orgnih.gov

Furthermore, LC-MS/MS methods have been developed for the quantitative analysis of various estrogens in environmental water samples, demonstrating the versatility of this technique. lcms.cz

A novel application combining ultrafiltration with LC-MS/MS has been developed to investigate the relative binding affinities of various estrogens to estrogen receptors (ER-α and ER-β). nih.govacs.orgnih.gov This method allows for the simultaneous assay of a mixture of estrogens, providing a more efficient way to screen for receptor-selective ligands. acs.orgnih.gov

In this technique, a mixture of estrogens, including this compound, is incubated with the estrogen receptor. nih.govacs.orgnih.gov The receptor-ligand complexes are then separated from the unbound ligands by ultrafiltration. The bound ligands are subsequently released and analyzed by LC-MS/MS. nih.gov This approach has revealed that estrogens with a 17β-hydroxyl group generally exhibit higher binding affinities for estrogen receptors than their 17-keto counterparts. nih.govacs.orgnih.gov The results from this method have shown good correlation with those from traditional radiolabeled competitive binding assays. acs.orgnih.gov

Analysis of Collision-Induced Dissociation (CID) Fragmentation Pathways

The structural elucidation and quantification of this compound and its metabolites in complex research matrices are heavily reliant on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) is a critical technique used in MS/MS to fragment precursor ions into product ions, generating a characteristic fragmentation pattern that serves as a structural fingerprint for the analyte.

The fragmentation of estrogens, including this compound, has been investigated using techniques like negative ion electrospray ionization (ESI) tandem mass spectrometry. nih.govacs.org For this compound and its related compounds, the position of the double bond in the B-ring significantly influences the fragmentation pathways, allowing for differentiation from its isomers, such as equilin.

In the case of the 17β-hydroxylated derivative of this compound (17β-DHES), the 8,9-double bond is stabilized through conjugation with the aromatic A-ring. This conjugation makes the loss of a hydrogen molecule (H₂) from the deprotonated molecule [M-H]⁻ an unlikely event, resulting in a low abundance of the corresponding fragment ion. In contrast, its isomer 17β-equilin (17β-EQ), which has a non-conjugated 7,8-double bond, readily loses H₂.

The primary fragmentation pathways for 17β-DHES involve retrocyclization reactions, which are cleavages of the steroid rings. These pathways provide unique product ions that are instrumental in distinguishing it from other estrogen isomers. nih.gov While specific fragmentation data for this compound itself is less detailed in publicly available literature, the principles observed for its 17β-hydroxy derivative and other estrogens can be extrapolated. The fragmentation generally involves cleavages of the D and C rings. nih.gov

A summary of the key ions observed in the CID analysis of equine estrogens is presented below.

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation Pathway | Reference |

| [M-H]⁻ of 17β-DHES | 171, 169 | Retrocyclization (Mode 2) and retro-Diels-Alder reaction, with subsequent loss of H₂ | nih.gov |

| [M-H]⁻ of Estradiol (B170435) (E2) | 183, 145, 143 | Retrocyclization (Modes 1 and 3) with loss of H₂ | nih.gov |

| [M-H]⁻ of 17β-Equilin (17β-EQ) | 267, 211, 209, 197, 195 | Loss of H₂ from the B-ring; Retrocyclization (Mode 4) | nih.gov |

This table illustrates the characteristic fragmentation patterns of various estrogens, highlighting how subtle structural differences, such as double bond position, lead to distinct product ions under CID, enabling isomeric differentiation.

Sample Preparation and Derivatization Strategies for Analytical Purity and Resolution

The accurate analysis of this compound from research matrices, such as pharmaceutical formulations or biological samples, necessitates meticulous sample preparation to ensure analytical purity and chromatographic resolution. Given the complexity of these matrices and the presence of isomeric compounds, several strategies involving extraction, hydrolysis, and chemical derivatization are employed.

For solid samples like pharmaceutical tablets, initial preparation involves dissolving the tablets, often after removing any outer coating, in a suitable solvent like deionized water. researchgate.netdntb.gov.ua Since estrogens in many formulations exist as sulfate conjugates, a hydrolysis step, typically using acid, is required to liberate the free estrogen for subsequent analysis. regulations.gov This is followed by liquid-liquid extraction (e.g., with chloroform) or solid-phase extraction (SPE) using cartridges like C18 to isolate and concentrate the analytes from the sample matrix. researchgate.netregulations.gov

A significant challenge in the analysis of 17-keto estrogens, including this compound, is achieving adequate chromatographic separation from other structurally similar estrogens. To overcome this, a chemical reduction step is often utilized. The 17-keto functional group can be reduced to the corresponding 17β-hydroxyl derivative using sodium borohydride. nih.gov This conversion improves the chromatographic resolution of the target analyte from other keto-estrogens. nih.gov

To further enhance analytical sensitivity and selectivity, particularly for liquid chromatography with fluorescence detection or mass spectrometry, derivatization of the phenolic hydroxyl group is a common strategy. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing agent that reacts with the phenolic hydroxyl group of estrogens to form highly fluorescent dansyl derivatives. nih.gov This derivatization not only improves detection limits but can also enhance chromatographic separation and the ionization efficiency in mass spectrometry. nih.govregulations.gov

The following table summarizes the key steps in sample preparation and derivatization for the analysis of this compound.

| Step | Procedure | Purpose | Reference |

| 1. Sample Dissolution & Hydrolysis | Dissolving the sample (e.g., tablets) and performing acid hydrolysis. | To bring the analyte into solution and cleave sulfate conjugates to yield free estrogens. | regulations.gov |

| 2. Extraction | Liquid-liquid or solid-phase extraction (SPE) of the hydrolyzed sample. | To isolate and concentrate the estrogens from the sample matrix. | researchgate.netregulations.gov |

| 3. Reduction | Reduction of the 17-keto group using sodium borohydride. | To convert 17-keto estrogens to their 17β-hydroxyl derivatives for improved chromatographic resolution. | nih.gov |

| 4. Derivatization | Reaction of the phenolic hydroxyl group with dansyl chloride. | To form fluorescent derivatives for enhanced detection sensitivity and selectivity. | nih.gov |

This table outlines a typical workflow for the preparation and derivatization of this compound from complex matrices, highlighting the chemical strategies employed to achieve analytical purity and resolution.

Challenges in Isomeric Resolution and Quantification in Complex Mixtures

A primary analytical challenge in the study of this compound is its resolution and accurate quantification in the presence of its structural isomers, most notably equilin. nih.gov this compound and equilin are geometric isomers that differ only in the location of a carbon-carbon double bond within the B-ring of the steroid structure. nih.gov This subtle structural difference makes their separation by conventional chromatographic techniques exceedingly difficult.

In liquid chromatography (LC), standard reversed-phase columns, such as C18, often fail to resolve the sulfated forms of this compound and equilin, leading to their co-elution. nih.govmolnar-institute.com This co-elution poses a significant problem for quantification, as mass spectrometry alone cannot distinguish between two isobaric compounds (compounds with the same mass) if they are not chromatographically separated. Consequently, methods relying on standard C18 columns may report a combined concentration for these two isomers, compromising the accuracy of the quantitative data.

Research has shown that while conventional alkyl-bonded silica phases are ineffective, some degree of separation can be achieved with alternative stationary phases. nih.gov Partial separation has been reported on phenyl-bonded silica phases. nih.gov More effective, baseline separation has been achieved using carbon-based stationary phases, such as carbon-coated zirconia (Zr-CARB) and porous graphitic carbon (PGC), which can offer resolutions high enough to distinguish between these isomers. nih.gov

The difficulty in achieving robust and reproducible separation has historically been a barrier to the development of reliable analytical methods. A draft guidance for industry from the FDA, which was based on an LC-MS method for the characterization of conjugated estrogens, was later withdrawn due to the lack of robustness of the method for separating isomers like equilin sulfate and Δ⁸,⁹-dehydroestrone sulfate. nih.gov

In gas chromatography (GC), even after derivatization to improve volatility and separation, the resolution of ketone-containing estrogens like estrone (B1671321) and equilin can be incomplete. The development of more selective derivatization techniques, such as the formation of tert-butyldimethylsilyl derivatives, has been shown to improve the resolution of these challenging isomeric pairs.

These challenges underscore the critical importance of selecting appropriate chromatographic conditions and stationary phases, and potentially employing specific derivatization strategies, to ensure the accurate isomeric resolution and quantification of this compound in complex mixtures.

Comparative Research on 8,9 Dehydroestrone Within Estrogen Formulations

Contribution of 8,9-Dehydroestrone to the Overall Biological Profile of Conjugated Estrogens

The primary mechanism of action for this compound involves its metabolic conversion. wikipedia.orgoup.com After administration, it is metabolized in a ratio of at least 1:1 to its more potent 17β-reduced form, 8,9-dehydro-17β-estradiol (17β-Δ⁸-dehydroestradiol). oup.comnih.gov This conversion is analogous to the metabolic activation of the primary human estrogen, estrone (B1671321), into the more potent estradiol (B170435). wikipedia.org Both the parent compound, this compound, and its 17β-metabolite are biologically active and are thought to contribute significantly to the estrogenic effects observed. oup.com

Clinical research has demonstrated that this compound exhibits a distinct pattern of tissue selectivity. oup.comnih.gov In studies involving postmenopausal women, this compound sulfate (B86663) demonstrated high potency in certain centrally-mediated and bone-related parameters. oup.comnih.gov For instance, it was highly effective at suppressing vasomotor symptoms (hot flushes), with a low dose achieving a level of suppression comparable to a much higher dose of estrone sulfate. oup.comnih.gov Similarly, it produced a significant suppression of bone resorption markers, indicating a potent effect on bone preservation. oup.comnih.gov

However, in the same studies, it behaved as a weak agonist or was essentially inactive on other peripheral parameters. oup.com It caused only marginal increases in serum globulins, such as sex hormone-binding globulin (SHBG), and did not significantly modify cholesterol levels. nih.gov This selective activity suggests that this compound is an integral component of CEE, contributing to key therapeutic benefits like relief from vasomotor symptoms and bone preservation, while having minimal impact on other estrogen-sensitive pathways. nih.gov

Comparison of Pharmacological Profiles with Other Equine Estrogens (e.g., Equilin (B196234), Equilenin)

The pharmacological profile of this compound can be distinguished from that of other major equine estrogens found in CEE, such as equilin and equilenin (B1671562), primarily through differences in receptor binding, metabolic pathways, and resulting biological activities. A key structural difference is the degree of unsaturation in the B-ring of the steroid, which influences these properties. mdpi.commadbarn.com

In terms of estrogen receptor (ER) binding, this compound shows a moderate affinity. Its relative binding affinity (RBA) for ERα is approximately 19% and for ERβ is 32%, relative to estradiol. iiab.me This contrasts with equilin, which has a lower RBA for ERα (13%) but a higher affinity for ERβ (49%). iiab.mewikipedia.org Equilenin generally shows weaker binding to both receptors compared to this compound and equilin. iiab.me

Estrogen Receptor Binding Affinities of Equine Estrogens

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

|---|---|---|

| This compound | 19 | 32 |

| Equilin | 13 | 49 |

| Equilenin | 15 | 20-29 |

| 17β-Estradiol (Reference) | 100 | 100 |

Metabolically, these compounds also follow different paths. Equilin and equilenin are known to be metabolized into highly cytotoxic quinoids, which can cause oxidative stress and damage DNA in vitro. nih.gov Specifically, the formation of 4-hydroxyequilenin, a catechol metabolite, is considered a significant factor in the potential adverse effects associated with these estrogens. nih.gov In contrast, the metabolism of this compound more closely resembles that of endogenous human estrogens, favoring the formation of 2-hydroxy metabolites over 4-hydroxy metabolites, which are considered less toxic. nih.gov

Furthermore, their effects on vascular function differ. Studies on human endothelial cells have shown that equine estrogens like equilin and equilenin are less potent than human estradiol in stimulating nitric oxide production, a key factor in cardiovascular health. madbarn.com While equilin does exhibit vasorelaxant properties, its potency and mechanisms of action, particularly regarding calcium channel inhibition, differ from those of estradiol. nih.gov

Distinction from Endogenous Human Estrogens in Receptor Activity and Metabolic Fate

This compound and other equine estrogens are structurally and functionally distinct from endogenous human estrogens such as 17β-estradiol and its precursor, estrone. The most prominent structural difference is the unsaturated B-ring in equine estrogens, whereas the B-ring in human estrogens is saturated. mdpi.commadbarn.com This structural variance leads to significant differences in receptor binding and metabolism.

Comparison of Estrogen Receptor Binding Affinities

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

|---|---|---|

| Equine Estrogen | ||

| This compound | 19 | 32 |

| Human Estrogens | ||

| 17β-Estradiol | 100 | 100 |

| Estrone | 26 | 52 |

The metabolic fate of equine estrogens in the human body also differs from that of endogenous estrogens. Human estrogens like estrone and estradiol are primarily metabolized via phase I reactions, such as hydroxylation at the C2 and C16 positions, followed by phase II conjugation. nih.govresearchgate.net The formation of 2-hydroxyestrone is a major metabolic pathway for human estrogens. researchgate.net Research shows that this compound follows a similar path, being converted primarily to 2-hydroxylated metabolites rather than 4-hydroxylated ones, with a ratio of approximately 6:1. nih.gov This metabolic similarity distinguishes it from other equine estrogens like equilin.

However, the unsaturated B-ring makes equine estrogens generally more resistant to metabolism than human estrogens. wikipedia.org This can lead to a greater relative potency in certain tissues, such as the liver, compared to estradiol. wikipedia.org This altered metabolic clearance and tissue potency profile is a key pharmacological distinction between the class of equine estrogens and endogenous human estrogens. wikipedia.org

Future Directions in 8,9 Dehydroestrone Research

Comprehensive Elucidation of Minor Metabolites and Their Biological Activities

While estrone (B1671321) and estradiol (B170435) are well-characterized estrogens, the metabolic fate of less abundant estrogens like 8,9-Dehydroestrone is an area ripe for detailed study. Current research indicates that this compound undergoes metabolic transformations, including hydroxylation and sulfation, yielding various metabolites. Future research should focus on comprehensively identifying these minor metabolites, particularly those formed through Phase I (oxidation) and Phase II (conjugation) metabolic pathways.

Understanding the biological activities of these identified metabolites is crucial. For instance, studies have shown that 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone can be oxidized to o-quinones, which then react with glutathione (B108866) (GSH). The ratio of 2-hydroxy-8,9-dehydroestrone to 4-hydroxy-8,9-dehydroestrone has been reported as approximately 6:1 in rat liver microsomes. Further investigations are needed to characterize the specific receptor binding affinities, signaling pathway activations, and potential cytotoxic or cytoprotective effects of each metabolite. This could involve employing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify these metabolites in various biological matrices.

Table 1: Potential Metabolic Pathways and Metabolite Ratios for this compound

Q & A

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in neuroprotective studies?

- Methodology : Conduct blood-brain barrier (BBB) penetration studies using in situ perfusion models, quantifying this compound and metabolites via LC-MS. Pair with intracerebroventricular dosing to bypass systemic metabolism. Use transgenic models (e.g., ERα/ERβ knockouts) to isolate receptor-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.